Methyl 2-(5-amino-2-methylphenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(5-amino-2-methylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-amino-2-methylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(5-amino-2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZKUNVMYMRJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675434 | |

| Record name | Methyl (5-amino-2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850449-93-3 | |

| Record name | Methyl (5-amino-2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(5-amino-2-methylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 2-(5-amino-2-methylphenyl)acetate is a versatile chemical intermediate with significant potential in pharmaceutical research and development. Its unique structure, featuring a reactive primary aromatic amine and a readily transformable methyl ester, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, in-depth spectroscopic analysis, and a discussion of its reactivity and applications, particularly in the context of modern drug discovery.

Introduction

The landscape of drug discovery is in constant evolution, with an ever-present demand for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents. Methyl 2-(5-amino-2-methylphenyl)acetate (Figure 1) has emerged as a key intermediate, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[1] Its utility stems from the strategic placement of its functional groups: the nucleophilic amino group allows for the introduction of diverse substituents and the formation of heterocyclic rings, while the ester moiety can be hydrolyzed or otherwise modified. This guide aims to provide a detailed technical overview of this compound, empowering researchers to fully leverage its synthetic potential.

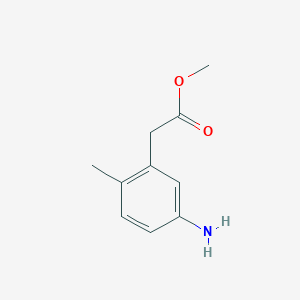

Figure 1: Chemical Structure of Methyl 2-(5-amino-2-methylphenyl)acetate

A 2D representation of the molecular structure.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis. The key properties of Methyl 2-(5-amino-2-methylphenyl)acetate are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 850449-93-3 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Solid | [4] |

| Boiling Point | 298.288 °C at 760 mmHg | [1] |

| Purity | ≥97% | [4] |

| Storage | 2-8°C, protected from light, stored under inert gas | [1] |

Synthesis and Purification

The synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate is typically achieved through a two-step process starting from 2-methylphenylacetic acid. The rationale behind this synthetic route is the selective introduction of the amino group at the meta-position relative to the acetate side chain, which is accomplished via a nitration-reduction sequence.

Synthetic Pathway

The overall synthetic pathway is illustrated below:

Synthetic route to Methyl 2-(5-amino-2-methylphenyl)acetate.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate (Nitro-precursor)

This initial step involves the nitration of commercially available 2-methylphenylacetic acid, followed by esterification. A reliable method for the nitration of a similar substrate, 2-methylphenyl acetic acid, has been reported.[5] The subsequent esterification can be achieved using a standard Fischer esterification protocol.[6]

-

Nitration: In a flask equipped with a stirrer and cooled in an ice bath, 2-methylphenylacetic acid is slowly added to a mixture of concentrated nitric acid and sulfuric acid. The reaction is monitored by TLC until completion.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried.

-

Esterification: The crude 2-methyl-5-nitrophenylacetic acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC).

-

Purification: The solvent is removed under reduced pressure, and the residue is dissolved in an appropriate organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired nitro-ester.

Step 2: Synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate

The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]

-

Hydrogenation: Methyl 2-(2-methyl-5-nitrophenyl)acetate is dissolved in a suitable solvent such as ethyl acetate or methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

-

Reaction: The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

Filtration and Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure Methyl 2-(5-amino-2-methylphenyl)acetate.

Spectroscopic Analysis

Definitive structural elucidation is paramount in chemical synthesis. The following spectroscopic data, while predicted, are based on established principles and provide a reliable reference for the characterization of Methyl 2-(5-amino-2-methylphenyl)acetate.

¹H and ¹³C NMR Spectroscopy

Predicted NMR data provides valuable insights into the chemical environment of each atom. The predicted spectra can be generated using online databases and prediction software.[8][9]

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | d | 1H | Ar-H |

| ~6.60 | dd | 1H | Ar-H |

| ~6.55 | d | 1H | Ar-H |

| ~3.65 | s | 3H | -OCH₃ |

| ~3.55 | s | 2H | -CH₂- |

| ~3.50 | br s | 2H | -NH₂ |

| ~2.15 | s | 3H | Ar-CH₃ |

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~172.5 | C=O (ester) |

| ~145.0 | Ar-C (C-NH₂) |

| ~136.0 | Ar-C (C-CH₃) |

| ~129.0 | Ar-CH |

| ~124.0 | Ar-C |

| ~115.0 | Ar-CH |

| ~113.0 | Ar-CH |

| ~52.0 | -OCH₃ |

| ~39.0 | -CH₂- |

| ~19.0 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Aromatic Amine |

| 3050-3000 | C-H stretch (aromatic) | Aromatic Ring |

| 2950-2850 | C-H stretch (aliphatic) | -CH₃, -CH₂- |

| 1735 | C=O stretch | Ester |

| 1620 | N-H bend | Primary Amine |

| 1510 | C=C stretch | Aromatic Ring |

| 1250 | C-O stretch | Ester |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).

Chemical Reactivity

The synthetic utility of Methyl 2-(5-amino-2-methylphenyl)acetate lies in the reactivity of its primary amino group and ester functionality.

Key chemical transformations of Methyl 2-(5-amino-2-methylphenyl)acetate.

-

N-Acylation and N-Sulfonylation: The primary amine readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. This is a common strategy for introducing diverse side chains and modifying the electronic properties of the molecule.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.

-

Ester Hydrolysis: The methyl ester can be easily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing another handle for further functionalization, such as amide bond formation.

-

Amidation: Direct reaction of the ester with amines, often at elevated temperatures, can yield the corresponding amides.

Applications in Drug Development

Methyl 2-(5-amino-2-methylphenyl)acetate is a valuable precursor for the synthesis of various pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.[1][10]

Intermediate in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, and many kinase inhibitors feature a core heterocyclic scaffold. The amino group of Methyl 2-(5-amino-2-methylphenyl)acetate can be utilized to construct such heterocyclic systems. For instance, it can serve as a key building block for pyrimidine-based Aurora kinase inhibitors, which are being investigated for their potential in cancer therapy.[10][11]

Generalized scheme for the synthesis of kinase inhibitors.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

Methyl 2-(5-amino-2-methylphenyl)acetate is a chemical intermediate of significant value to the pharmaceutical and organic synthesis communities. Its straightforward synthesis, coupled with the versatile reactivity of its amino and ester functional groups, provides a robust platform for the creation of diverse and complex molecular architectures. This guide has provided a comprehensive technical overview to aid researchers in harnessing the full potential of this important building block in their drug discovery and development endeavors.

References

-

MySkinRecipes. Methyl 2-(5-amino-2-methylphenyl)acetate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031523). [Link]

-

Appchem. Methyl 2-(5-amino-2-methylphenyl)acetate | 850449-93-3 | C10H13NO2. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0235755). [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NIH. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

CASPRE. 13 C NMR Predictor. [Link]

-

NIH. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

PubMed. Synthesis and antiinflammatory activity of some 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids. [Link]

-

MDPI. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. [Link]

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

PubMed. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. [Link]

-

ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

PubChem. 2-methyl-5-nitrophenol production process - Patent CN-105837452-B. [Link]

-

MDPI. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. [Link]

-

PubMed. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]

- Google Patents. Production method of 2-methyl-5-nitrophenol.

-

MDPI. 5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methyl Phenyl Acetate. [Link]

-

US EPA. Acetic acid, 2-nitrophenyl ester - Substance Details - SRS. [Link]

- Google Patents. Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

Sources

- 1. Methyl 2-(5-amino-2-methylphenyl)acetate [myskinrecipes.com]

- 2. METHYL 2-(5-AMINO-2-METHYLPHENYL)ACETATE | 850449-93-3 [chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. CAS 850449-93-3: methyl 2-(5-amino-2-methyl-phenyl)acetate [cymitquimica.com]

- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-METHYL-5-NITROPHENYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 8. Visualizer loader [nmrdb.org]

- 9. Visualizer loader [nmrdb.org]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 2-(5-amino-2-methylphenyl)acetate (CAS 850449-93-3) for Advanced Drug Development

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(5-amino-2-methylphenyl)acetate, CAS Number 850449-93-3, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document details the compound's physicochemical properties, outlines robust synthetic and purification protocols, provides guidance on analytical characterization, and explores its specific utility as a key building block in the synthesis of advanced therapeutic agents, including Prostaglandin EP4 receptor antagonists and pyrrolotriazine derivatives. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction and Strategic Importance

Methyl 2-(5-amino-2-methylphenyl)acetate is a substituted phenylacetate derivative that has emerged as a valuable scaffold in medicinal chemistry. Its structure uniquely combines a reactive primary aromatic amine and a methyl ester, offering two distinct points for chemical modification. The ortho-methyl group provides steric influence that can be crucial for modulating molecular conformation and interaction with biological targets, while the meta-amino group is a key handle for building out complex molecular architectures. This strategic arrangement makes it a sought-after intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), oncology drug candidates, and enzyme inhibitors.[1][2] Understanding its synthesis and reactivity is paramount for its effective use in multi-step drug synthesis campaigns.

Physicochemical and Handling Properties

A thorough understanding of the compound's properties is the foundation of its successful application in a laboratory setting. Key data is summarized below.

| Property | Value | Source(s) |

| CAS Number | 850449-93-3 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Boiling Point | 298.3 °C at 760 mmHg (Predicted) | [1] |

| Appearance | Solid (Typical) | |

| Purity | Commercially available up to ≥98% | [3] |

| Storage Conditions | 2-8°C, protect from light, store under inert gas | [1] |

Safety and Handling

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Synthesis and Purification Workflow

The synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate is reliably achieved via a two-step sequence starting from the commercially available 2-methyl-5-nitrophenol. The workflow involves the initial formation of the nitro-intermediate followed by a chemoselective reduction of the nitro group.

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate (Nitro Precursor)

Causality: The first step involves the formation of the phenylacetate ester. A Williamson ether synthesis-type reaction is employed, where the phenoxide, generated in situ from 2-methyl-5-nitrophenol using a mild base like potassium carbonate, acts as a nucleophile.[4][5] Methyl bromoacetate is a suitable electrophile. Acetone is an excellent solvent for this SN2 reaction, as it is polar aprotic and readily dissolves the reactants.

Detailed Protocol:

-

To a stirred solution of 2-methyl-5-nitrophenol (1.0 eq) in dry acetone (10 mL per gram of phenol) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Add methyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Methyl 2-(2-methyl-5-nitrophenyl)acetate.

-

Purification: The product can be purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed to yield the pure nitro precursor as a solid.

Step 2: Synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate

Causality: This step involves the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, chemoselectivity (the ester group remains intact), and clean workup.[6] Hydrogen gas is the reductant, and a protic solvent like ethanol or methanol is ideal for this process.

Detailed Protocol:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve Methyl 2-(2-methyl-5-nitrophenyl)acetate (1.0 eq) in ethanol (15-20 mL per gram of substrate).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., Nitrogen or Argon) when dry.

-

Seal the vessel, evacuate the atmosphere, and purge with nitrogen gas (3x).

-

Introduce hydrogen gas (H₂) to the vessel, typically to a pressure of 40-50 psi.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours). The uptake of hydrogen will also cease.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude Methyl 2-(5-amino-2-methylphenyl)acetate.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the final product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted using advanced computational algorithms and should be used as a reference for experimental verification. Predictions were generated using widely accepted cheminformatics tools.[7][8][9]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~ 6.95 (d, J=8.0 Hz, 1H): Aromatic proton ortho to the methyl group.

-

δ ~ 6.55 (dd, J=8.0, 2.4 Hz, 1H): Aromatic proton ortho to the amino group and meta to the methyl group.

-

δ ~ 6.48 (d, J=2.4 Hz, 1H): Aromatic proton ortho to the amino group and para to the methyl group.

-

δ ~ 3.68 (s, 3H): Methyl ester protons (-OCH₃).

-

δ ~ 3.55 (s, 2H): Methylene protons (-CH₂-CO₂Me).

-

δ ~ 3.50 (br s, 2H): Amino protons (-NH₂). The chemical shift and appearance can vary significantly with concentration and solvent.

-

δ ~ 2.18 (s, 3H): Aromatic methyl protons (-CH₃).

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~ 172.5: Ester carbonyl carbon (C=O).

-

δ ~ 145.8: Aromatic carbon attached to the amino group.

-

δ ~ 136.2: Aromatic carbon attached to the methyl group.

-

δ ~ 129.8: Aromatic CH carbon.

-

δ ~ 124.5: Aromatic carbon attached to the methylene group.

-

δ ~ 115.3: Aromatic CH carbon.

-

δ ~ 113.8: Aromatic CH carbon.

-

δ ~ 52.1: Methyl ester carbon (-OCH₃).

-

δ ~ 38.5: Methylene carbon (-CH₂-).

-

δ ~ 18.9: Aromatic methyl carbon (-CH₃).

Mass Spectrometry (MS)

For Electron Ionization (EI) mass spectrometry, the following fragmentation patterns are expected:

-

Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound. Due to the presence of one nitrogen atom, this follows the nitrogen rule (odd molecular weight).[10]

-

Base Peak: A prominent peak at m/z = 91 is anticipated, corresponding to the formation of a stable tropylium-like ion resulting from benzylic cleavage and rearrangement, a common fragmentation for phenylacetate derivatives.[10]

-

Other Key Fragments:

-

m/z = 120: Loss of the methoxycarbonyl radical (•CO₂CH₃).

-

m/z = 148: Loss of a methoxy radical (•OCH₃).

-

m/z = 77: Phenyl cation fragment.

-

Infrared (IR) Spectroscopy

The IR spectrum should exhibit the following characteristic absorption bands:[11][12][13]

-

~3450-3300 cm⁻¹: Two distinct, medium-intensity peaks characteristic of the N-H stretching of a primary aromatic amine (-NH₂).

-

~3020-3080 cm⁻¹: Weak to medium peaks from aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Peaks from aliphatic C-H stretching (methyl and methylene groups).

-

~1735 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching of the saturated ester.

-

~1620 cm⁻¹: A strong band from the N-H scissoring (bending) vibration.

-

~1500-1600 cm⁻¹: Several bands of variable intensity due to C=C stretching within the aromatic ring.

-

~1150-1250 cm⁻¹: A strong band corresponding to the C-O stretching of the ester group.

Applications in Drug Discovery and Development

The utility of Methyl 2-(5-amino-2-methylphenyl)acetate is best demonstrated through its documented use in the synthesis of complex, biologically active molecules. Analysis of patent literature reveals its role as a key intermediate in several drug discovery programs.

Application 1: Synthesis of Prostaglandin EP4 Receptor Antagonists

Patent WO2005034869A2 describes the synthesis of potent antagonists for the Prostaglandin E2 receptor subtype 4 (EP4).[14] The EP4 receptor is a validated target for therapies aimed at treating pain, inflammation, and certain cancers.[15] In this context, Methyl 2-(5-amino-2-methylphenyl)acetate serves as the foundational aromatic core upon which the final antagonist is constructed.

Caption: Role as a core scaffold in EP4 antagonist synthesis.

The amino group of the intermediate is typically acylated with a substituted heterocyclic carboxylic acid, followed by further chemical transformations to yield the final complex molecule. The specific substitution pattern of the intermediate is crucial for achieving the desired potency and selectivity for the EP4 receptor.

Application 2: Synthesis of Pyrrolotriazine Derivatives

Patent WO2009105712A1 discloses the use of this intermediate in the preparation of pyrrolo[2,1-f][1][7][16]triazine derivatives.[17] This class of compounds has been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.[6][18]

The synthesis involves reacting the amino group of Methyl 2-(5-amino-2-methylphenyl)acetate with a suitable heterocyclic electrophile, initiating the construction of the fused ring system. The ester functionality can then be hydrolyzed and used as a handle for further derivatization, allowing for fine-tuning of the molecule's pharmacological properties. The 2-methylphenylacetate moiety provides a specific spatial arrangement that orients substituents into the binding pockets of target enzymes like kinases.

Conclusion

Methyl 2-(5-amino-2-methylphenyl)acetate is a high-value intermediate for the synthesis of complex pharmaceutical agents. Its bifunctional nature, combined with the conformational influence of the ortho-methyl group, provides medicinal chemists with a versatile platform for generating novel molecular entities. This guide provides the essential technical information—from synthesis to application—to enable researchers to effectively and safely incorporate this building block into their drug discovery pipelines. The provided protocols and characterization data serve as a robust starting point for laboratory synthesis and verification.

References

-

Methyl 2-(5-amino-2-methylphenyl)acetate - MySkinRecipes. (n.d.). Retrieved January 1, 2026, from [Link]

-

Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy - Fiveable. (n.d.). Retrieved January 1, 2026, from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 1, 2026, from [Link]

-

Interpreting IR Spectra - Chemistry Steps. (n.d.). Retrieved January 1, 2026, from [Link]

-

Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC - NIH. (2021). Retrieved January 1, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors - PubMed. (2006). Retrieved January 1, 2026, from [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved January 1, 2026, from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis of 2-methyl-5-nitrophenol - PrepChem.com. (n.d.). Retrieved January 1, 2026, from [Link]

-

Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

Methyl 2-(5-methoxy-2-nitrophenyl)acetate | C10H11NO5 | CID 11148825 - PubChem. (n.d.). Retrieved January 1, 2026, from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved January 1, 2026, from [Link]

-

Methyl 2-(5-amino-2-methylphenyl)acetate - MySkinRecipes. (n.d.). Retrieved January 1, 2026, from [Link]

- WO2017189339A1 - Process for the preparation of n-[(5-pyrimidinyl)methyl]-2-pyridinamines - Google Patents. (2017).

- EP0564409A1 - Pyrimidin derivatives and process for their preparation - Google Patents. (n.d.).

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Retrieved January 1, 2026, from [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. (2023). Retrieved January 1, 2026, from [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. (2021). Retrieved January 1, 2026, from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved January 1, 2026, from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved January 1, 2026, from [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 1, 2026, from [Link]

- Antagonistic peptides of prostaglandin E2 receptor subtype EP4 - Google Patents. (n.d.).

- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved January 1, 2026, from [Link]

- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents. (n.d.).

-

Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - NIH. (2023). Retrieved January 1, 2026, from [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives - Bulgarian Chemical Communications. (n.d.). Retrieved January 1, 2026, from [Link]

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018). Retrieved January 1, 2026, from [Link]

- US12240829B2 - Prostaglandin receptor EP2 antagonists, derivatives, and uses related thereto - Google Patents. (n.d.).

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

Accepted Manuscript - RSC Publishing. (n.d.). Retrieved January 1, 2026, from [Link]

- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).

-

Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]

- WO2013169348A1 - Process for making cgrp receptor antagonists - Google Patents. (n.d.).

- US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents. (n.d.).

-

THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE | Semantic Scholar. (n.d.). Retrieved January 1, 2026, from [Link]

- JPH10139716A - Hydrolysis of methyl acetate - Google Patents. (n.d.).

-

Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0235755) [np-mrd.org]

- 2. Methyl 2-(5-amino-2-methylphenyl)acetate [myskinrecipes.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. 2-METHYL-5-NITROPHENYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 7. CASPRE [caspre.ca]

- 8. Visualizer loader [nmrdb.org]

- 9. Visualizer loader [nmrdb.org]

- 10. fiveable.me [fiveable.me]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. US20050164949A1 - Antagonistic peptides of prostaglandin E2 receptor subtype EP4 - Google Patents [patents.google.com]

- 15. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031523) [hmdb.ca]

- 17. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

An In-Depth Technical Guide to Methyl 2-(5-amino-2-methylphenyl)acetate: A Key Intermediate in Modern Drug Discovery

Executive Summary

Methyl 2-(5-amino-2-methylphenyl)acetate is a versatile chemical intermediate of significant interest to the pharmaceutical industry. Its unique structure, featuring a reactive primary aromatic amine and a readily modifiable methyl ester, positions it as a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway rooted in established chemical principles, and an exploration of its application in the development of therapeutics, including nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Core Chemical Identity and Physicochemical Properties

Methyl 2-(5-amino-2-methylphenyl)acetate is an aromatic compound belonging to the aniline and phenylacetate ester families. The accurate characterization of its physical and chemical properties is fundamental for its effective use in synthesis, ensuring predictability in reaction kinetics, solubility, and purification protocols.

The core specifications of this intermediate are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| CAS Number | 850449-93-3 | [2][3][4] |

| Appearance | Not specified; likely an oil or low-melting solid | - |

| Boiling Point | 298.288 °C (at 760 mmHg) | [1][2] |

| Purity (Commercial) | ≥97% to ≥99% | [3] |

| Storage Conditions | 2-8°C, Protect from light, Store under inert gas | [1] |

Proposed Synthetic Pathway and Experimental Protocol

While specific, peer-reviewed synthetic procedures for Methyl 2-(5-amino-2-methylphenyl)acetate are not widely published, a logical and efficient pathway can be proposed based on well-established organic transformations. The most viable route involves the catalytic reduction of its nitro-aromatic precursor, Methyl 2-(2-methyl-5-nitrophenyl)acetate. This two-step approach ensures high yields and regiochemical control.

Rationale for Synthetic Strategy

The chosen strategy hinges on the robust and high-yielding nature of catalytic hydrogenation for the reduction of aromatic nitro groups. This method is preferred over other reducing agents (e.g., metals in acid) due to its cleaner reaction profile, milder conditions, and the ease of product isolation by simple filtration of the catalyst. The synthesis of the nitro-precursor is a standard esterification that can be achieved from the corresponding carboxylic acid or via other established routes.

Caption: Proposed two-step synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate (Precursor)

This step would typically involve a Fischer esterification of the corresponding carboxylic acid.

-

To a solution of 2-methyl-5-nitrophenylacetic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting material.

-

Cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: Synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate (Target Compound)

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[5][6]

-

In a round-bottom flask, dissolve Methyl 2-(2-methyl-5-nitrophenyl)acetate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

-

Add a hydrogen source. For catalytic transfer hydrogenation, add ammonium formate (3-5 eq) portion-wise.[6] Alternatively, for direct hydrogenation, bubble hydrogen gas through the stirred suspension.[5]

-

Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by flash column chromatography on silica gel to afford the final Methyl 2-(5-amino-2-methylphenyl)acetate.

Self-Validation: The success of each step is validated by standard analytical techniques. TLC is used for reaction monitoring. The structure and purity of the final product must be confirmed by NMR spectroscopy and Mass Spectrometry.

Chemical Reactivity and Utility in API Synthesis

The synthetic value of Methyl 2-(5-amino-2-methylphenyl)acetate lies in the orthogonal reactivity of its two primary functional groups: the nucleophilic aromatic amine and the electrophilic ester carbonyl.

-

The Aromatic Amine (-NH₂): This group is a versatile handle for a wide array of transformations. It readily undergoes N-acylation to form amides, reductive amination, diazotization reactions, and serves as a key nucleophile in the construction of various heterocyclic rings (e.g., pyrimidines, imidazoles) that are prevalent in kinase inhibitors.[7]

-

The Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides or other esters. Alternatively, it can be reduced to a primary alcohol or reacted with organometallic reagents.

This dual functionality allows for sequential and controlled modifications, making it an ideal scaffold for building molecular complexity.

Caption: Key reaction pathways for Methyl 2-(5-amino-2-methylphenyl)acetate.

Applications in Drug Discovery

This intermediate is primarily employed in the synthesis of small-molecule drugs. Its structure is particularly suited for creating analogues of phenylacetic acid, a common motif in pharmaceuticals.

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Many NSAIDs contain a substituted phenylacetic acid core. This intermediate provides a direct precursor to such structures, where the amino group can be further functionalized to modulate activity, selectivity (e.g., COX-1 vs. COX-2), and pharmacokinetic properties.[1]

-

Kinase Inhibitors: The aniline moiety is a cornerstone of many ATP-competitive kinase inhibitors, where it often forms a critical hydrogen bond with the hinge region of the kinase active site. This intermediate is an excellent starting point for synthesizing complex heterocyclic systems, such as the pyrrolo[3,2-d]pyrimidine core found in some VEGFR2 kinase inhibitors, which are used in oncology.[7]

Analytical Characterization (Predicted)

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) around 3.6-3.8 ppm.

-

A singlet for the benzylic protons (-CH₂-) around 3.5-3.7 ppm.

-

A singlet for the aromatic methyl protons (-CH₃) around 2.1-2.3 ppm.

-

A broad singlet for the amine protons (-NH₂) which may vary in chemical shift.

-

Three distinct signals in the aromatic region (approx. 6.5-7.2 ppm) corresponding to the three protons on the substituted benzene ring.

-

-

¹³C NMR:

-

A signal for the ester carbonyl carbon (~170-172 ppm).

-

Multiple signals in the aromatic region (115-150 ppm).

-

A signal for the methyl ester carbon (~52 ppm).

-

A signal for the benzylic carbon (~40 ppm).

-

A signal for the aromatic methyl carbon (~20 ppm).

-

-

Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 179.

Safety and Handling

No specific, detailed Safety Data Sheet (SDS) is publicly available for this compound. However, based on its chemical class (aromatic amine, ester), standard laboratory precautions should be observed. The hydrochloride salt is known to be an irritant.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from light and oxidizing agents.[1]

References

-

MySkinRecipes. Methyl 2-(5-amino-2-methylphenyl)acetate. [Link]

-

Chemical Technology Co.,LTD. methyl 2-(5-amino-2-methylphenyl)acetate. [Link]

-

HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). [Link]

-

MySkinRecipes. Methyl 2-(5-amino-2-methylphenyl)acetate. [Link]

- Google Patents. WO2017191650A1 - Process for the preparation of 5-[[[(2s)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1s)-1-(4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid and its.

-

PubChem - NIH. Methyl phenylacetate | C9H10O2 | CID 7559. [Link]

- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

Chegg.com. Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl | Chegg.com. [Link]

-

PubMed. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. [Link]/]([Link])

Sources

- 1. Methyl 2-(5-amino-2-methylphenyl)acetate [myskinrecipes.com]

- 2. Methyl 2-(5-amino-2-methylphenyl)acetate [myskinrecipes.com]

- 3. METHYL 2-(5-AMINO-2-METHYLPHENYL)ACETATE, CasNo.850449-93-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. METHYL 2-(5-AMINO-2-METHYLPHENYL)ACETATE | 850449-93-3 [chemicalbook.com]

- 5. 2-METHYL-5-NITROPHENYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 6. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 7. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 2-(5-amino-2-methylphenyl)acetate" boiling point and density

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(5-amino-2-methylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the critical physicochemical properties of Methyl 2-(5-amino-2-methylphenyl)acetate (CAS No. 850449-93-3), specifically its boiling point and density. As a key intermediate in the synthesis of pharmaceuticals, a thorough understanding of these fundamental characteristics is paramount for process optimization, safety, and quality control in research and development settings.[1][2] This document synthesizes available data, explains the underlying molecular principles governing these properties, and presents standardized methodologies for their experimental verification.

Compound Identification and Overview

Methyl 2-(5-amino-2-methylphenyl)acetate is an aromatic amine and ester derivative. Its structure, featuring a primary amine, a methyl group, and a methyl ester attached to a benzene ring, makes it a versatile building block in organic synthesis. It is particularly noted for its use as an intermediate in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds.[1] The strategic placement of its functional groups allows for straightforward modification, rendering it highly valuable in the construction of complex active pharmaceutical ingredients (APIs).[1]

Core Physicochemical Properties

The physical behavior of a compound under various conditions is dictated by its molecular structure. For Methyl 2-(5-amino-2-methylphenyl)acetate, the key properties are summarized below.

| Property | Value | Conditions |

| Boiling Point | 298.288 °C | At 760 mmHg[1] |

| Density | 1.115 g/cm³ | Not specified, assumed at standard temp. |

| Molecular Formula | C₁₀H₁₃NO₂ | N/A[1][2][3][4] |

| Molecular Weight | 179.22 g/mol | N/A[1][4] |

| CAS Number | 850449-93-3 | N/A[1][2][5] |

Scientific Rationale: Understanding the Physicochemical Behavior

The observed boiling point and density are direct consequences of the intermolecular forces at play between molecules of the compound. A nuanced understanding of these forces is critical for predicting the compound's behavior in various solvents and reaction conditions.

3.1. Factors Influencing Boiling Point

The relatively high boiling point of 298.288 °C is attributable to a combination of strong intermolecular forces:

-

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group acts as a hydrogen bond acceptor. This creates strong attractive forces between molecules, requiring significant thermal energy to overcome and transition into the gaseous phase.

-

Dipole-Dipole Interactions: The ester functional group possesses a significant dipole moment, leading to electrostatic attractions between adjacent molecules.

-

Van der Waals Forces: The aromatic ring and the overall molecular size contribute to London dispersion forces, further increasing the energy required for boiling.

Caption: Intermolecular forces in Methyl 2-(5-amino-2-methylphenyl)acetate.

3.2. Factors Influencing Density

The density of 1.115 g/cm³ indicates that the compound is slightly denser than water.[3] This is a result of:

-

Molecular Weight: With a molecular weight of 179.22 g/mol , the individual molecules have significant mass.[1][4]

-

Efficient Packing: The combination of hydrogen bonding and dipole-dipole interactions allows the molecules to pack relatively closely together in the liquid state, leading to a greater mass per unit volume compared to non-polar compounds of similar size.

Experimental Protocols for Verification

To ensure reproducibility and accuracy, the determination of boiling point and density must follow standardized laboratory procedures.

4.1. Protocol for Boiling Point Determination via Distillation

This method is suitable for determining the boiling point of a liquid at atmospheric pressure.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a sample of Methyl 2-(5-amino-2-methylphenyl)acetate (approx. 10-15 mL) and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Begin gently heating the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. The boiling point is the constant temperature read on the thermometer during the distillation of the bulk of the liquid.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates from 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

4.2. Protocol for Density Determination using a Pycnometer

This protocol provides a highly accurate method for determining the density of a liquid.

Step-by-Step Methodology:

-

Calibration: Clean and dry a pycnometer of known volume (e.g., 10 mL) and measure its mass (m₁).

-

Reference Liquid: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20°C). Insert the stopper and ensure no air bubbles are present. Dry the exterior and measure the total mass (m₂).

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the sample, Methyl 2-(5-amino-2-methylphenyl)acetate, at the same temperature. Measure the total mass (m₃).

-

Calculation:

-

Mass of water: m_water = m₂ - m₁

-

Volume of pycnometer: V = m_water / ρ_water (where ρ_water is the density of water at the measurement temperature).

-

Mass of sample: m_sample = m₃ - m₁

-

Density of sample: ρ_sample = m_sample / V

-

Caption: Standard experimental workflows for property determination.

Recommended Handling and Storage

Given its chemical nature as an amine, proper storage is crucial to maintain the purity and stability of Methyl 2-(5-amino-2-methylphenyl)acetate.

-

Storage Conditions: The compound should be stored at 2-8°C.[1]

-

Protection: It must be protected from light and stored under an inert gas atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.[1]

Conclusion

The boiling point (298.288 °C at 760 mmHg) and density (1.115 g/cm³) of Methyl 2-(5-amino-2-methylphenyl)acetate are defining physicochemical parameters that reflect its molecular structure and the potent intermolecular forces of hydrogen bonding and dipole-dipole interactions.[1][3] A comprehensive grasp of these properties, supported by robust experimental verification, is essential for its effective and safe utilization in pharmaceutical synthesis and drug development.

References

- Title: Methyl 2-(5-amino-2-methylphenyl)

- Title: methyl 2-(5-amino-2-methylphenyl)

- Title: METHYL 2-(5-AMINO-2-METHYLPHENYL)

- Title: Methyl 2-(5-amino-2-methylphenyl)

- Title: methyl 2-(5-amino-2-methylphenyl)

Sources

- 1. Methyl 2-(5-amino-2-methylphenyl)acetate [myskinrecipes.com]

- 2. METHYL 2-(5-AMINO-2-METHYLPHENYL)ACETATE, CasNo.850449-93-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. methyl 2-(5-amino-2-methylphenyl)acetate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. Methyl 2-(5-amino-2-methylphenyl)acetate [myskinrecipes.com]

- 5. METHYL 2-(5-AMINO-2-METHYLPHENYL)ACETATE | 850449-93-3 [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(5-amino-2-methylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-(5-amino-2-methylphenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs). Understanding the physicochemical properties of this compound is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This document outlines predicted solubility characteristics, potential degradation pathways, and detailed protocols for empirical determination of its solubility and stability profile in accordance with ICH guidelines.

Introduction: The Significance of Methyl 2-(5-amino-2-methylphenyl)acetate in Pharmaceutical Development

Methyl 2-(5-amino-2-methylphenyl)acetate (CAS No. 850449-93-3) is a crucial building block in medicinal chemistry. Its structure, featuring a reactive primary amine and an ester functional group on a substituted phenyl ring, allows for diverse chemical modifications, making it a versatile precursor for a range of therapeutic agents. The efficacy, safety, and manufacturability of any drug substance are intrinsically linked to the physicochemical properties of its intermediates. Therefore, a thorough understanding of the solubility and stability of Methyl 2-(5-amino-2-methylphenyl)acetate is not merely an academic exercise but a critical component of risk management and quality control in the drug development lifecycle.

This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively handle and characterize this important intermediate.

Physicochemical Properties

A summary of the known physicochemical properties of Methyl 2-(5-amino-2-methylphenyl)acetate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| CAS Number | 850449-93-3 | [1][2] |

| Boiling Point | 298.288°C at 760 mmHg | [2] |

| Appearance | Solid (predicted) | |

| Storage Conditions | 2-8°C, protected from light, stored in inert gas | [2] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an intermediate is a critical parameter that influences its reactivity, purification, and formulation. While specific experimental data for Methyl 2-(5-amino-2-methylphenyl)acetate is not widely published, its solubility profile can be predicted based on its molecular structure.

Predicted Solubility

The "like dissolves like" principle provides a fundamental basis for predicting solubility.[3] Methyl 2-(5-amino-2-methylphenyl)acetate possesses both polar (amino and ester groups) and non-polar (methyl-substituted phenyl ring) characteristics.

-

Polar Solvents: The presence of the primary amine and methyl ester groups, capable of hydrogen bonding, suggests at least moderate solubility in polar protic solvents like methanol, ethanol, and isopropanol. The lone pair of electrons on the nitrogen atom and the carbonyl oxygen can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors.

-

Non-Polar Solvents: The substituted benzene ring provides non-polar character, indicating potential solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

-

Aqueous Solubility: The aqueous solubility is expected to be limited due to the significant non-polar surface area of the benzene ring. However, the primary amine is basic and will be protonated at acidic pH, forming a more water-soluble salt. Conversely, at a sufficiently high pH, the compound will exist in its less soluble free base form.

A summary of the predicted solubility is presented in Table 2.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | Hydrogen bonding capability of amino and ester groups. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Soluble to Freely Soluble | Dipole-dipole interactions with the polar functional groups. |

| Non-Polar | Dichloromethane, Toluene | Soluble to Sparingly Soluble | Van der Waals interactions with the aromatic ring and methyl group. |

| Aqueous | Water | Sparingly Soluble to Insoluble | Predominantly non-polar structure. Solubility is expected to be pH-dependent. |

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The thermodynamic solubility assay, which measures the equilibrium solubility of a compound, is the gold standard.[4][5]

Protocol: Thermodynamic Solubility Determination [4][6]

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Methyl 2-(5-amino-2-methylphenyl)acetate (e.g., 10 mg) into separate vials for each solvent to be tested.

-

Add a known volume (e.g., 1 mL) of the selected solvent to each vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker or rotator is recommended.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of calibration standards of Methyl 2-(5-amino-2-methylphenyl)acetate of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Stability Profile: Forced Degradation and Pathway Elucidation

Understanding the stability of Methyl 2-(5-amino-2-methylphenyl)acetate is crucial for defining appropriate storage and handling conditions and for identifying potential impurities that may arise during synthesis or storage. Forced degradation studies are essential for this purpose, as they intentionally stress the molecule to identify likely degradation products and pathways.[1][7][8]

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated:

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(5-amino-2-methylphenyl)acetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidation: The primary aromatic amine is a potential site for oxidation. Exposure to oxidizing agents or atmospheric oxygen could lead to the formation of colored degradation products, such as nitroso or nitro derivatives, or potentially polymerization.

-

Photodegradation: Aromatic amines can be susceptible to photodegradation upon exposure to light, which can lead to complex degradation pathways and the formation of colored impurities.

-

Thermal Degradation: At elevated temperatures, decarboxylation or other complex degradation reactions may occur.

The following diagram illustrates the predicted primary degradation pathways:

Caption: Predicted primary degradation pathways for Methyl 2-(5-amino-2-methylphenyl)acetate.

Experimental Workflow for Forced Degradation Studies

A systematic forced degradation study should be conducted to empirically determine the stability of Methyl 2-(5-amino-2-methylphenyl)acetate and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being secondary degradation products.[7][8]

The following diagram outlines a typical workflow for a forced degradation study:

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation Study [1][7][8]

-

Sample Preparation:

-

Prepare a stock solution of Methyl 2-(5-amino-2-methylphenyl)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature. Take samples at various time points.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). Take samples at various time points and dissolve in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Analytical Method:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point. UV detection should be employed, and a photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) can be used for the identification of degradation products.

-

-

Data Analysis:

-

Quantify the amount of the parent compound remaining and the amount of each degradation product formed at each time point.

-

Perform a mass balance calculation to ensure that all degradation products are accounted for.

-

Assess the peak purity of the parent compound peak in the stressed samples to confirm the specificity of the analytical method.

-

Development of a Stability-Indicating Analytical Method

A robust stability-indicating method is a regulatory requirement and a critical tool for quality control. The forced degradation samples are used to develop and validate such a method.

Logical Relationship for Method Development and Validation:

Caption: Logical flow for developing a stability-indicating method.

The validation of the analytical method should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[9][10]

Conclusion and Recommendations

This technical guide has provided a comprehensive overview of the predicted and experimental approaches to characterizing the solubility and stability of Methyl 2-(5-amino-2-methylphenyl)acetate. While predictions based on chemical structure offer valuable initial insights, empirical determination through well-designed experiments is indispensable for robust process development and formulation.

Key Recommendations:

-

Solubility: Conduct thermodynamic solubility studies in a range of pharmaceutically relevant solvents to establish a definitive solubility profile.

-

Stability: Perform a comprehensive forced degradation study under hydrolytic, oxidative, thermal, and photolytic stress conditions to identify potential degradation products and establish degradation pathways.

-

Analytical Method: Develop and validate a stability-indicating HPLC method using the stressed samples to ensure accurate quantification of the parent compound and its degradation products.

-

Storage: Based on the stability data, establish appropriate storage and handling conditions to minimize degradation and ensure the quality of the intermediate. The preliminary recommendation is to store at 2-8°C, protected from light and in an inert atmosphere.[2]

By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust understanding of the physicochemical properties of Methyl 2-(5-amino-2-methylphenyl)acetate, thereby facilitating a more efficient and scientifically sound drug development process.

References

- Alsante, K. M., et al. (2014). A Review of the Role of Degradant Profiling in Forced Degradation Studies. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

- ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.

-

MySkinRecipes. (n.d.). Methyl 2-(5-amino-2-methylphenyl)acetate. Retrieved from [Link]

- Rane, S., et al. (2012). Forced Degradation as an Important Tool in Pharmaceutical Research and Development. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-14.

- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Baertschi, S. W., et al. (Eds.). (2017).

- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

-

protocols.io. (2021). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

StabilityStudies.in. (n.d.). How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1). Retrieved from [Link]

-

Pharma Dekho. (2023). Sop for force degradation study. Retrieved from [Link]

-

StabilityStudies.in. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Forced Degradation Testing Procedure. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

-

Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. (n.d.). Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

-

PubMed. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. chem.ws [chem.ws]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. evotec.com [evotec.com]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate

Introduction: Strategic Importance of a Key Pharmaceutical Intermediate

Methyl 2-(5-amino-2-methylphenyl)acetate is a valuable intermediate in the synthesis of various pharmaceuticals, notably in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] Its molecular architecture, featuring a reactive primary amine and an ester functional group, provides a versatile scaffold for constructing more complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive, technically-grounded pathway for its synthesis, designed for researchers and drug development professionals. We will delve into a robust three-step synthesis, explaining the mechanistic rationale behind each transformation and providing detailed experimental protocols.

Overall Synthesis Pathway

The synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate can be efficiently achieved through a three-step sequence starting from the commercially available 2-methylphenylacetic acid. The logical flow of this pathway is designed for efficiency, high yield, and purity of the final product.

Caption: Overall three-step synthesis pathway.

Part 1: Synthesis of 2-(2-Methyl-5-nitrophenyl)acetic Acid via Electrophilic Aromatic Substitution

The foundational step is the regioselective nitration of 2-methylphenylacetic acid. This reaction introduces the nitro group that will later be reduced to the key amine functionality.

Mechanistic Rationale and Regioselectivity

The nitration of 2-methylphenylacetic acid is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring:

-

-CH₃ (Methyl group): An activating, ortho-, para- directing group.

-

-CH₂COOH (Acetic acid group): A weakly deactivating, ortho-, para- directing group.

Both groups direct incoming electrophiles to the positions ortho and para to themselves. The position para to the activating methyl group (C5) is the most sterically accessible and electronically favorable site for substitution, leading to the desired 2-(2-methyl-5-nitrophenyl)acetic acid as the major product.

Caption: Nitration mechanism overview.

Experimental Protocol

This protocol is adapted from analogous nitration procedures.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methylphenylacetic acid (1.0 eq) to a suitable solvent like dichloromethane.

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Acid Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2-methylphenylacetic acid, maintaining the internal temperature below 5°C.

-

Reaction Monitoring: Stir the reaction at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the mixture over crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield the purified 2-(2-methyl-5-nitrophenyl)acetic acid.

Part 2: Reduction of the Nitro Group to Form 2-(5-Amino-2-methylphenyl)acetic Acid

This step involves the transformation of the nitro group into the essential primary amine via catalytic hydrogenation. This method is highly efficient and selective, avoiding the use of harsh stoichiometric reducing agents.

Expertise & Causality: The Choice of Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for nitro group reductions due to its high efficiency, clean conversion, and mild reaction conditions. The palladium surface acts as a catalyst where molecular hydrogen (H₂) is adsorbed and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, allowing for the stepwise reduction of the nitro group to an amine without affecting the carboxylic acid or the aromatic ring.

Caption: Workflow for catalytic hydrogenation.

Experimental Protocol

-

Reaction Setup: To a hydrogenation vessel, add 2-(2-methyl-5-nitrophenyl)acetic acid (1.0 eq) and a solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas (H₂) to the desired pressure (e.g., 50 psi).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and can be monitored by the uptake of hydrogen.

-

Completion & Workup: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen.

-